N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with adamantylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant insecticidal and fungicidal activities, making it a potential candidate for pest control.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N5-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In insecticidal applications, it is believed to act on the nervous system of insects, leading to paralysis and death. The compound may interact with ion channels or receptors, disrupting normal cellular functions. In fungicidal applications, it may inhibit key enzymes involved in fungal growth and reproduction .
Comparison with Similar Compounds
Similar Compounds
Tebufenpyrad: Another pyrazole derivative with insecticidal properties.
Chlorantraniliprole: A compound with a similar mode of action, used as an insecticide.
Indoxacarb: A pyrazole derivative with broad-spectrum insecticidal activity
Uniqueness
N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique adamantyl group, which enhances its stability and bioactivity. This structural feature may contribute to its effectiveness in various applications compared to other similar compounds .
Properties
Molecular Formula |
C15H20ClN3O |
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Molecular Weight |
293.79g/mol |
IUPAC Name |
N-(2-adamantyl)-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20ClN3O/c1-19-14(12(16)7-17-19)15(20)18-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,18,20) |
InChI Key |
BGWNFDXSFCUDOA-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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